Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate
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Overview
Description
Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Ethyl Ester: The ethyl ester group can be introduced through esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, yield, and scalability. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate may have various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Utilized in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-oxoquinolin-1(4H)-yl)acetate: Lacks the methoxy groups at positions 6 and 7.
6,7-Dimethoxy-4-oxoquinoline: Lacks the ethyl ester group.
Quinoline-4-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester.
Uniqueness
Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate is unique due to the presence of both methoxy groups and the ethyl ester group, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C15H17NO5 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C15H17NO5/c1-4-21-15(18)9-16-6-5-12(17)10-7-13(19-2)14(20-3)8-11(10)16/h5-8H,4,9H2,1-3H3 |
InChI Key |
HNJMZQOFKRCLHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC(=O)C2=CC(=C(C=C21)OC)OC |
Origin of Product |
United States |
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